molecular formula C19H15N3OS B1675954 Mcl1-IN-2

Mcl1-IN-2

Katalognummer: B1675954
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: ICJKSTJCIAGPIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IMB-XH1 ist ein neuartiger Inhibitor von New Delhi Metallo-β-Lactamase-1 (NDM-1), einer Enzymklasse, die von bestimmten Bakterien gebildet wird und sie gegenüber einer großen Bandbreite an β-Lactam-Antibiotika resistent macht . Diese Verbindung hat sich als vielversprechend erwiesen, um die Empfindlichkeit von Bakterien gegenüber β-Lactam-Antibiotika zu erhöhen, und ist damit ein potenzieller Kandidat für die Bekämpfung von Antibiotikaresistenz .

Herstellungsmethoden

IMB-XH1 wird durch eine Reihe chemischer Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Die synthetische Route beinhaltet typischerweise die Verwendung von myeloiden Zellfaktor 1 (Mcl-1)-Inhibitoren und nicht-kompetitiven Inhibitoren von Delhi Metallo-β-Lactamase . Die Verbindung wird in fester Form hergestellt und kann für die weitere Verwendung in Lösungsmitteln wie Dimethylsulfoxid (DMSO) gelöst werden . Die industriellen Produktionsmethoden beinhalten ein Hochdurchsatz-Screening und die Optimierung der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

IMB-XH1 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

IMB-XH1 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard zur Prüfung der Wirksamkeit anderer Verbindungen verwendet.

    Biologie: Es wird verwendet, um die Mechanismen der Antibiotikaresistenz zu untersuchen und neue Strategien zur Bekämpfung resistenter Bakterien zu entwickeln.

    Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Infektionen, die durch antibiotikaresistente Bakterien verursacht werden.

    Industrie: Es wird bei der Entwicklung neuer Antibiotika und anderer pharmazeutischer Produkte eingesetzt.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mcl1-IN-2 has shown promise as a therapeutic agent in various cancer types due to its ability to inhibit MCL-1 activity:

Cancer Type Mechanism Outcome
Acute Myeloid LeukemiaInduces apoptosis via MCL-1 inhibitionEnhanced sensitivity to chemotherapy
Non-Small Cell Lung CancerDisrupts MCL-1/BAX interactionReduced tumor growth in xenograft models
Chronic Lymphocytic LeukemiaSensitizes cells to apoptosisIncreased cell death rates

Studies have demonstrated that the use of this compound can lead to significant reductions in tumor proliferation rates and increase the effectiveness of existing chemotherapeutic agents by overcoming resistance mechanisms associated with MCL-1 overexpression .

Combination Therapies

This compound is being investigated for use in combination with other treatments:

  • Chemotherapy : Enhances the efficacy of standard chemotherapy regimens by sensitizing resistant cancer cells.
  • Targeted Therapies : Works synergistically with inhibitors targeting other pathways, potentially leading to improved patient outcomes.

Case Study 1: Acute Myeloid Leukemia

A recent study assessed the effects of this compound on acute myeloid leukemia cells. The results indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates compared to controls. The study concluded that targeting MCL-1 could overcome resistance mechanisms present in these malignancies .

Case Study 2: Non-Small Cell Lung Cancer

In another study focusing on non-small cell lung cancer, researchers found that this compound significantly inhibited tumor growth in vivo. This was attributed to its ability to induce apoptosis through the disruption of MCL-1's interaction with pro-apoptotic factors, thus providing a potential new avenue for treatment .

Broader Implications Beyond Oncology

While primarily studied for its anti-cancer properties, this compound may have applications in other areas:

Neurodegenerative Diseases

MCL-1's involvement in mitochondrial function suggests that inhibitors like this compound could potentially be utilized in treating neurodegenerative diseases such as Alzheimer's disease. By modulating mitochondrial dynamics and promoting cell survival, these compounds may help protect neurons from degeneration .

Wirkmechanismus

IMB-XH1 entfaltet seine Wirkung, indem es die Aktivität von New Delhi Metallo-β-Lactamase-1 (NDM-1) hemmt. Es ist ein nicht-kompetitiver Inhibitor, d. h. es bindet an eine andere Stelle auf dem Enzym als das aktive Zentrum und verhindert so die ordnungsgemäße Funktion des Enzyms. Diese Hemmung erhöht die Empfindlichkeit von Bakterien gegenüber β-Lactam-Antibiotika, wodurch sie für die Behandlung anfälliger werden . Zu den beteiligten molekularen Zielstrukturen und -pfaden gehört die Hemmung von Metallo-β-Lactamasen wie IMP-4, ImiS und L1 .

Biochemische Analyse

Biochemical Properties

Mcl1-IN-2 is known to interact with a number of other regulators of apoptosis . It directly binds to Hexokinase 2 (HK2) on the outer mitochondrial membrane (OMM), influencing drug interactions with the binding groove . This interaction plays a significant role in the regulation of apoptosis versus cell survival .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound contributes to cell survival and resistance to diverse chemotherapeutic agents . It also plays a role in cell cycle progression and mitochondrial homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound prevents apoptosis by binding to the pro-apoptotic BCL-2 proteins . Overexpression of this compound allows cancer cells to evade apoptosis by sequestering pro-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, administration of this compound to MCL-1-dependent tumor cell lines triggers rapid and mechanism-based apoptosis . The dosage must be carefully controlled as high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, this compound is known to regulate AML cells metabolism via direct interaction with HK2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It is localized to the mitochondria , and this localization can influence its activity or function .

Analyse Chemischer Reaktionen

IMB-XH1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

IMB-XH1 ist einzigartig in seiner Fähigkeit, ein breites Spektrum an Metallo-β-Lactamasen zu hemmen, darunter NDM-1, IMP-4, ImiS und L1 . Ähnliche Verbindungen umfassen:

Die Breitbandaktivität und die nicht-kompetitive Hemmung von IMB-XH1 machen es zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung im Kampf gegen Antibiotikaresistenz.

Biologische Aktivität

Mcl1-IN-2 is a selective inhibitor targeting the myeloid cell leukemia-1 (MCL1) protein, which is a crucial anti-apoptotic member of the Bcl-2 family. MCL1 plays significant roles in regulating cell survival, particularly in cancer cells, making it an attractive target for therapeutic intervention. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

Overview of MCL1 Function

MCL1 is known for its role in preventing apoptosis by inhibiting pro-apoptotic proteins such as BAK and BAX. Its expression is tightly regulated and often dysregulated in various cancers, contributing to tumorigenesis and resistance to chemotherapy. MCL1 also participates in non-apoptotic functions such as cell cycle regulation, mitochondrial dynamics, and autophagy .

This compound operates primarily by binding to the BH3-binding groove of MCL1, effectively displacing pro-apoptotic proteins and promoting apoptosis in MCL1-dependent cancer cells. This compound has demonstrated a high binding affinity (K_i in the low nanomolar range) for MCL1, which is essential for its efficacy .

Key Mechanisms:

  • Displacement of Pro-apoptotic Proteins : By binding to MCL1, this compound prevents it from sequestering BAK and BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.
  • Inhibition of Cell Proliferation : Studies have shown that treatment with this compound leads to reduced cell viability and proliferation in various cancer cell lines .

Efficacy in Cancer Models

Research indicates that this compound exhibits potent anti-cancer activity across several models:

Cancer Type Cell Line IC50 (µM) Mechanism
Multiple MyelomaRPMI82260.05Induction of apoptosis via BAK/BAX activation
OsteosarcomaU2OS0.02Displacement of anti-apoptotic signaling
Breast CancerMDA-MB-2310.03Inhibition of cell cycle progression

Case Studies

  • Multiple Myeloma : A study demonstrated that 68% of human myeloma cell lines were dependent on MCL1 for survival. Treatment with this compound led to significant apoptosis even in the presence of interleukin-6 (IL-6), highlighting its potential as a therapeutic agent against resistant myeloma cells .
  • Osteosarcoma : In osteosarcoma models with amplified MCL1, treatment with this compound resulted in a marked increase in apoptotic markers such as cleaved PARP and Caspase-3/7 activity, indicating effective induction of programmed cell death .

Challenges and Considerations

Despite its promising activity, the clinical application of this compound faces challenges:

  • Resistance Mechanisms : Some cancer cells may develop resistance through upregulation of alternative anti-apoptotic proteins or enhanced drug efflux mechanisms .
  • Tissue Specificity : The expression levels of MCL1 can vary significantly across different tissues and cancer types, necessitating careful patient selection for therapy.

Future Directions

Ongoing research aims to better understand the pharmacokinetics and dynamics of this compound, as well as its effects in combination with other therapies. Investigating biomarkers that predict sensitivity to MCL1 inhibition will be crucial for optimizing treatment strategies.

Eigenschaften

IUPAC Name

7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJKSTJCIAGPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mcl1-IN-2
Reactant of Route 2
Mcl1-IN-2
Reactant of Route 3
Mcl1-IN-2
Reactant of Route 4
Reactant of Route 4
Mcl1-IN-2
Reactant of Route 5
Reactant of Route 5
Mcl1-IN-2
Reactant of Route 6
Mcl1-IN-2
Customer
Q & A

Q1: Why is Mcl1 considered a promising target for cancer therapy?

A1: Mcl1, short for Myeloid cell leukemia 1, is an anti-apoptotic protein that helps regulate programmed cell death (apoptosis). [, , ] Overexpression of Mcl1 is frequently observed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. [, , , ] Inhibiting Mcl1 can make cancer cells more susceptible to cell death, making it an attractive target for drug development.

Q2: How do Mcl1 inhibitors work?

A2: Mcl1 inhibitors typically bind directly to the Mcl1 protein, disrupting its interaction with pro-apoptotic proteins like BAK and BAX. [] This disruption allows the pro-apoptotic proteins to function, leading to the activation of caspases and ultimately, cell death.

Q3: What are some of the challenges in developing selective Mcl1 inhibitors?

A3: Mcl1 shares structural similarities with other Bcl-2 family proteins, making it difficult to design inhibitors that specifically target Mcl1 without affecting other family members. [] Off-target effects on other Bcl-2 proteins could lead to unwanted side effects.

Q4: Have any Mcl1 inhibitors shown promise in preclinical or clinical studies?

A4: Yes, several Mcl1 inhibitors have demonstrated anti-tumor activity in preclinical models. [] While clinical trials are ongoing, early results suggest potential benefits, but further research is needed to confirm efficacy and safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.